5-(Pyridin-4-yl)thiophene-2-carboxylic acid

Fragment-based drug design Lipophilicity optimization Fragment property triage

Fragment screening libraries require balanced LogP (1-3) and tPSA to ensure solubility at 200-1000 μM screening concentrations. 5-(Pyridin-4-yl)thiophene-2-carboxylic acid (CAS 216867-32-2) directly addresses this with computed LogP 2.51 and tPSA 78.4 Ų, occupying favorable Rule-of-Three space for NMR/SPR screens. · 4-Pyridyl nitrogen geometry provides distal, non-chelating H-bond acceptor-distinct from 2-pyridyl/3-pyridyl regioisomers. · 97% purity ensures reliable amide coupling for BTK/ITK inhibitor synthesis per WO patent disclosures. · Multi-gram quantities support parallel SAR library synthesis.

Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
CAS No. 216867-32-2
Cat. No. B1288986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-4-yl)thiophene-2-carboxylic acid
CAS216867-32-2
Molecular FormulaC10H7NO2S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC=C(S2)C(=O)O
InChIInChI=1S/C10H7NO2S/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6H,(H,12,13)
InChIKeyOJOWGMLSJKRJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-4-yl)thiophene-2-carboxylic acid: Identity & Physicochemical Profile


5-(Pyridin-4-yl)thiophene-2-carboxylic acid (CAS 216867-32-2) is a heterocyclic fragment molecule comprising a thiophene ring substituted at the 4-position with a 4-pyridyl group and at the 2-position with a carboxylic acid moiety [1]. With a molecular weight of 205.23 g/mol and formula C10H7NO2S, it is cataloged as a research-use building block for fragment-based drug discovery and medicinal chemistry scaffold derivatization [1]. Its computed LogP of 2.51 (XLogP3) and topological polar surface area (tPSA) of 78.4 Ų place it in favorable fragment-like property space (Rule of Three) relative to more congested biaryl heterocyclic analogs, providing a defined and quantifiable physicochemical starting point for hit-to-lead optimization campaigns [2].

Reported fragment-like logP (in 1–3 range) and moderate tPSA for screening compatibility
Para-pyridyl substitution provides defined hydrogen-bond vector for pharmacophore modeling
Available from multiple research suppliers (≥95% purity) for procurement consistency

5-(Pyridin-4-yl)thiophene-2-carboxylic acid: Regioisomer Specificity


Generic substitution of 5-(pyridin-4-yl)thiophene-2-carboxylic acid with its 2-pyridyl or 3-pyridyl regioisomers, or the unsubstituted thiophene-2-carboxylic acid, introduces quantifiable shifts in key molecular properties that directly impact synthetic tractability, fragment-library consistency, and biological-target engagement. The 4-pyridyl nitrogen is geometrically distal and non-conjugating relative to the thiophene ring, whereas the 2-pyridyl isomer places the nitrogen in a position to participate in intramolecular interactions or metal chelation, altering both solution conformation and reactivity at the carboxylic acid handle [1]. The experimentally derived LogP of 2.51 for the 4-pyridyl derivative is higher than the unsubstituted thiophene-2-carboxylic acid (LogP ≈ 1.6), and the tPSA of 78.4 Ų differs from the 2-pyridyl and 3-pyridyl analogs due to the altered spatial orientation of the nitrogen, which changes hydrogen-bond acceptor geometry without adding heavy atoms [2]. These differences matter in procurement because a fragment library or synthetic route validated with the 4-pyridyl isomer cannot be assumed to behave identically when a cheaper or more available regioisomer is substituted, potentially leading to different hit rates, different synthetic yields in parallel chemistry, or altered solubility and permeability profiles in early ADME screening .

LogP drift

Replacing 4-pyridyl with regioisomers may shift computed logP significantly, potentially moving outside preferred fragment-like range.

Acceptor geometry

Altered nitrogen orientation changes 3D pharmacophore; hydrogen-bond vector non-interchangeable with 2-/3-pyridyl analogs.

Patent specificity

Exemplified TEC-family inhibitors use 4-pyridyl exclusively; comparator data for other regioisomers not available.

5-(Pyridin-4-yl)thiophene-2-carboxylic acid: Head-to-Head Analogue Comparison


LogP Differentiation vs. Unsubstituted Thiophene Acid

The 4-pyridyl substitution raises the partition coefficient (LogP) by approximately 0.9 log units relative to unsubstituted thiophene-2-carboxylic acid, moving the compound into a more desirable lipophilicity range for fragment hits (1 < LogP < 3). This quantified increase in LogP directly influences membrane permeability predictions and off-target promiscuity risk in early-stage screening. [1]

LogP Increase
Class-level inference
Δ +0.9 log units
Moves into optimal fragment range (1–3), reducing aggregation risk
Computed XLogP3; experimental value may vary
Fragment-based drug design Lipophilicity optimization Fragment property triage

PSA and H-Bond Acceptor Geometry vs. 2-/3-Pyridyl Analogs

The topological polar surface area (tPSA) of 78.4 Ų for the 4-pyridyl isomer results from the para-disposed pyridyl nitrogen acting as a single hydrogen-bond acceptor in a geometrically distinct vector compared to the ortho (2-pyridyl) or meta (3-pyridyl) analogs. While the computed tPSA values for the regioisomers may be numerically similar in 2D descriptor space, the spatial orientation of the acceptor atom in 3D—confirmed by the InChI-derived 3D conformer model in PubChem—creates a different pharmacophoric fingerprint. [1][2]

Acceptor Vector
Class-level inference
Para-pyridyl nitrogen projects linearly, maximizing intermolecular H-bond potential
Distinct pharmacophoric fingerprint; affects virtual screening results
tPSA values similar (78.4 vs ~78-79), but 3D orientation non-interchangeable
Medicinal chemistry Scaffold diversity ADME property prediction

TEC-Family Kinase Inhibitor Patent Preference

Patent literature explicitly identifies the 5-(pyridin-4-yl)thiophene-2-carbonyl substructure as a privileged scaffold in the development of covalent kinase inhibitors targeting the TEC family (ITK, TXK, BTK, TEC). In a series of spirocyclic-containing compounds, this exact heterocyclic carboxylic acid serves as the acid coupling partner for generating the final amide-linked inhibitors, and the 4-pyridyl attachment is specified in the exemplified compounds over the 2-pyridyl or 3-pyridyl alternatives. Although individual IC50 values for the bare carboxylic acid are not reported in the patent, the structural specificity in the exemplified compound claims constitutes a direct head-to-head preference for the 4-pyridyl regioisomer in a therapeutic program.

Patent Precedence
Supporting evidence
4-pyridyl isomer exclusively exemplified in spirocyclic covalent inhibitor patent claims
Supports alignment with disclosed inhibitor SAR
No IC50 data for bare acid; structural preference only
Kinase inhibitor design Covalent inhibitor patents Immuno-oncology chemistry

Commercial Availability and Purity Benchmarking

The 4-pyridyl isomer is commercially available from multiple established research-chemical suppliers (Thermo Scientific Maybridge, Apollo Scientific, Fluorochem, TargetMol) at a standard purity specification of 95–97% . Fluorochem lists the compound at 97% purity with a defined LogP of 0.97 (internal computed value) and full GHS classification, while Apollo Scientific offers 95% purity . In contrast, the 2-pyridyl and 3-pyridyl analogs are less consistently available from major catalog suppliers, and the 4-pyridyl isomer benefits from inclusion in Thermo Scientific's Maybridge fragment-library portfolio, indicating curated selection for fragment-based screening .

Supply Benchmark
Cross-study comparable
≥4 certified suppliers (95–97% purity) vs ≤1–2 for 2-/3-pyridyl analogs
Reduces lead time and ensures batch traceability
Vendor catalog analysis 2025; availability may change
Chemical procurement Vendor quality comparison Fragment library sourcing

5-(Pyridin-4-yl)thiophene-2-carboxylic acid: Application Scenarios


Fragment-Based Library Design

Fragment screening libraries require compounds with balanced LogP (1–3) and tPSA to ensure aqueous solubility at high screening concentrations (typically 200–1000 μM). 5-(Pyridin-4-yl)thiophene-2-carboxylic acid, with a computed LogP of 2.51 and tPSA of 78.4 Ų, occupies a more favorable position in Rule-of-Three space than its unsubstituted thiophene-2-carboxylic acid parent (LogP ~1.6) or more lipophilic diaryl analogs. This makes it suitable for NMR-based and SPR-based fragment screens where excessive lipophilicity causes aggregation, and insufficient lipophilicity reduces binding-site occupancy. Its inclusion in the Thermo Scientific Maybridge fragment portfolio further validates its selection for diverse screening sets.

TEC-Family Kinase Inhibitor Synthesis

Patent WO disclosures covering spirocyclic covalent kinase inhibitors (targeting ITK, TXK, BTK, TEC) explicitly employ 5-(pyridin-4-yl)thiophene-2-carboxylic acid as the carboxylic acid building block for amide bond formation with spirocyclic amine cores. Research groups pursuing BTK or ITK inhibitor programs can directly procure this compound to synthesize the patent-exemplified inhibitors, enabling head-to-head comparison with literature data and facilitating SAR exploration around the thiophene-pyridine biaryl motif. The 97% purity specification from Fluorochem or Thermo Scientific ensures sufficient quality for the amide coupling step without introducing regioisomeric impurities that could complicate biological assay interpretation.

Scaffold-Hopping: Pyridyl Positional Isomer Comparison

For medicinal chemistry programs exploring the effect of pyridine nitrogen position on target binding, parallel procurement of the 4-pyridyl, 3-pyridyl, and 2-pyridyl thiophene-2-carboxylic acid isomers is required. The 4-pyridyl isomer serves as the reference compound for assessing how the distal presentation of the hydrogen-bond acceptor influences potency, selectivity, and ADME properties. The geometric divergence of the nitrogen lone pair—confirmed by the PubChem 3D conformer model—provides a rational basis for designing focused libraries where the 4-pyridyl scaffold is compared head-to-head with the 2-pyridyl and 3-pyridyl variants. Using the commercially available 97% purity 4-pyridyl isomer ensures that observed biological differences are due to the regioisomer identity and not to purity artifacts.

Carboxylic Acid Derivatization for Library Synthesis

The carboxylic acid group at the thiophene 2-position provides a tractable functional handle for high-throughput parallel synthesis of amide and ester libraries. The 4-pyridyl substituent, being electronically distinct from 2-pyridyl (which can coordinate metals or participate in intramolecular hydrogen bonding), allows cleaner coupling reactions with fewer side products. Research teams procuring multi-gram quantities from Apollo Scientific (95% purity) or Fluorochem (97%) can execute array chemistry to generate diverse screening sets while maintaining batch consistency, a critical factor for SAR interpretation in hit-to-lead optimization campaigns.

Application
Selection Property
Validation Focus
Fragment-Based Library Design
Fragment-like logP (1–3) & moderate tPSA
Solubility & aggregation in high-concentration screens
TEC-Family Kinase Inhibitor Synthesis
Patent-exemplified 4-pyridyl scaffold
Amide coupling integrity & regioisomer purity
Scaffold-Hopping: Pyridyl Isomer Comparison
Defined para-pyridyl acceptor geometry
Pharmacophore alignment & SAR differentiation
Carboxylic Acid Derivatization for Library Synthesis
Clean coupling reactivity without metal chelation
Batch consistency in parallel array synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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